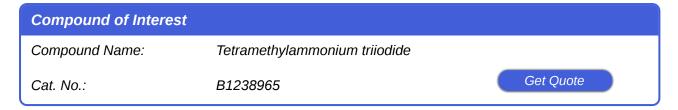


Application of Tetramethylammonium Triiodide in Perovskite Solar Cell Fabrication: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their remarkable power conversion efficiencies (PCEs) and potential for low-cost manufacturing. However, challenges related to the stability and performance of perovskite films hinder their widespread commercialization. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has proven to be an effective strategy to address these issues. **Tetramethylammonium triiodide** (TMAI3), a quaternary ammonium salt, has garnered significant attention as an additive that can substantially improve the quality of the perovskite layer and the overall device performance. This document provides detailed application notes and experimental protocols for the use of TMAI3 in the fabrication of perovskite solar cells.

Mechanism of Action

The beneficial effects of incorporating **Tetramethylammonium triiodide** (TMAI) in perovskite solar cells stem from several key mechanisms that collectively enhance the quality of the perovskite film and the performance of the resulting device.[1]



- Defect Passivation: The large tetramethylammonium (TMA+) cations and iodide (I-) anions
 from TMAI can effectively passivate defects within the perovskite crystal structure. TMA+
 cations can accumulate at the grain boundaries and the surface of the perovskite film,
 neutralizing charged defects that would otherwise act as non-radiative recombination
 centers. This reduction in defect density leads to longer charge carrier lifetimes and
 contributes to higher open-circuit voltages (Voc) and fill factors (FF).
- Crystal Growth Modulation: TMAI influences the crystallization kinetics of the perovskite film.
 Its presence in the precursor solution can lead to the formation of intermediate phases that
 facilitate the growth of larger, more uniform perovskite grains with a preferred orientation.
 This improved morphology results in a film with fewer grain boundaries and pinholes, which
 enhances the short-circuit current density (Jsc) by providing more direct pathways for charge
 transport.
- Formation of 2D/3D Heterostructures: The bulky TMA+ cation can induce the formation of a
 thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk
 perovskite. This 2D capping layer can act as a protective barrier, enhancing the perovskite's
 resistance to environmental degradation from moisture and oxygen.
- Strain Relaxation: The incorporation of the large TMA+ cation can help to relax lattice strain within the perovskite crystal structure. This reduction in internal stress can improve the long-term stability of the perovskite film.

Data Presentation

The inclusion of TMAI as an additive in the perovskite precursor solution has been shown to improve the photovoltaic performance of the resulting solar cells. The following table summarizes the representative impact of TMAI on the key performance parameters of methylammonium lead iodide (MAPbI3) based perovskite solar cells.



Additive	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm2]	Fill Factor (FF) [%]
None (Control)	~18.2	~1.05	~22.5	~77
TMAI	~20.4	~1.12	~23.1	~80

Note: The values presented are representative and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The addition of an optimized amount of TMAI has been shown to increase the PCE by over 12% compared to a pristine device.[2]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite solar cells using TMAI in both one-step and two-step deposition methods.

Protocol 1: One-Step Spin-Coating Method

This method involves the co-deposition of all precursor materials in a single step.

- 1. Substrate Preparation: a. Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to enhance wettability.
- 2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO2 precursor solution (e.g., a diluted commercial nanoparticle ink). b. Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes.
- 3. Perovskite Precursor Solution Preparation (with TMAI): a. In a nitrogen-filled glovebox, prepare a 1.4 M perovskite precursor solution by dissolving lead iodide (PbI2) and methylammonium iodide (MAI) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). b. Prepare a stock solution of TMAI in DMF (e.g., 0.1 M). c. Add the desired amount of the TMAI stock solution to the perovskite precursor solution to achieve the target

Methodological & Application





TMAI concentration (e.g., 0.5 - 2 mol% with respect to PbI2). Stir the final solution at room temperature for at least 1 hour.

- 4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution with TMAI onto the ETL at 4000 rpm for 30 seconds. c. During the last 10 seconds of spinning, dispense 100 μ L of an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
- 5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD (72.3 mg/mL) in chlorobenzene, doped with Li-TFSI (17.5 μ L of 520 mg/mL in acetonitrile) and 4-tert-butylpyridine (TBP, 28.8 μ L). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- 6. Electrode Deposition: a. Mask the desired electrode area. b. Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) electrode onto the HTL.

Protocol 2: Two-Step Sequential Deposition Method

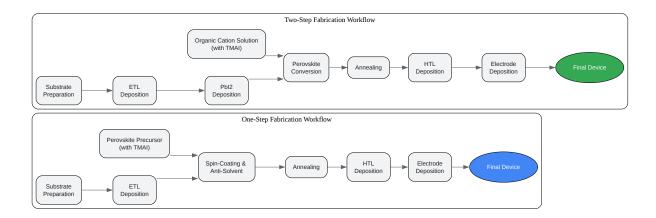
This method involves the sequential deposition of the inorganic and organic components of the perovskite.

- 1. Substrate and ETL Preparation: a. Follow steps 1a and 1b from Protocol 1. b. Follow steps 2a and 2b from Protocol 1.
- 2. PbI2 Deposition: a. Prepare a 1 M solution of PbI2 in DMF. b. In a nitrogen-filled glovebox, spin-coat the PbI2 solution onto the ETL-coated substrate at 2000 rpm for 30 seconds. c. Anneal the PbI2-coated substrate at 70°C for 30 minutes.
- 3. Organic Cation Solution Preparation (with TMAI): a. Prepare a solution of MAI in isopropanol (e.g., 40 mg/mL). b. Add the desired amount of TMAI to the MAI solution (e.g., to achieve a specific molar ratio with respect to the deposited PbI2).
- 4. Perovskite Conversion: a. Dip the cooled PbI2-coated substrate into the MAI/TMAI solution for a specific duration (e.g., 30-60 seconds). b. After dipping, rinse the substrate with pure isopropanol and dry with a nitrogen stream. c. Anneal the resulting perovskite film at 100-150°C for 10-30 minutes.



5. HTL and Electrode Deposition: a. Follow steps 5a, 5b, 6a, and 6b from Protocol 1.

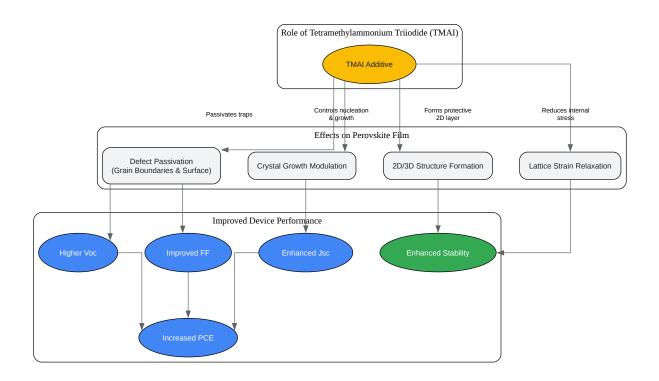
Mandatory Visualizations



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Caption: Experimental workflows for one-step and two-step perovskite solar cell fabrication with TMAI.





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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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